Pinealon

Description

Propriétés

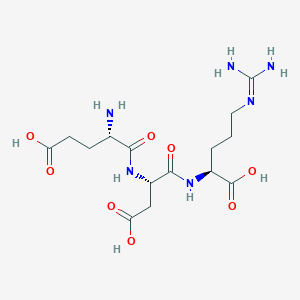

Formule moléculaire |

C15H26N6O8 |

|---|---|

Poids moléculaire |

418.40 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |

Clé InChI |

QPRZKNOOOBWXSU-CIUDSAMLSA-N |

SMILES isomérique |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |

SMILES canonique |

C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |

Origine du produit |

United States |

Foundational & Exploratory

Pinealon Peptide: A Technical Guide to its Mechanism of Action in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has emerged as a significant subject of investigation in neurobiology and gerontology.[1][2] Originally isolated from the pineal gland, this short peptide is studied for its potential to exert neuroprotective effects, enhance cognitive function, and mitigate processes associated with cellular aging in the central nervous system.[1][3] Unlike conventional peptides that interact with cell surface receptors, this compound's primary mechanism of action is hypothesized to involve direct interaction with the cell genome to modulate gene expression.[2][4] This technical guide provides an in-depth review of the molecular mechanisms underpinning this compound's effects on neuronal cells, supported by experimental data, detailed protocols, and visual representations of key pathways.

Core Mechanism of Action: Direct Genomic Regulation

The prevailing hypothesis for this compound's broad-spectrum activity is its unique ability to bypass typical receptor-mediated signaling pathways.[2] Due to its small molecular size, this compound is believed to traverse cellular and nuclear membranes, enabling it to directly interact with DNA and chromatin.[4][5] This direct engagement allows it to function as a gene expression modulator, providing a basis for its diverse biological effects.[2][6]

This proposed mechanism involves:

-

Cellular and Nuclear Penetration: Experimental studies using HeLa cell models suggest that this compound can permeate lipid bilayers to access the nuclear compartment directly.[2][4]

-

DNA Interaction: The charged amino acid residues (Glutamic Acid, Aspartic Acid, Arginine) in its structure suggest a potential for interaction with nucleic acids, possibly influencing chromatin structure and the accessibility of specific gene promoters.[5]

-

Epigenetic Regulation: By modulating gene expression, this compound is thought to influence the synthesis of key proteins involved in neuronal repair, antioxidant defense, and apoptosis.[1][7] Research suggests it may support the expression of 5-tryptophan hydroxylase, an enzyme essential for serotonin synthesis, through epigenetic modifications.[4]

Key Signaling Pathways and Neuroprotective Effects

This compound's regulatory actions manifest through the modulation of several critical intracellular pathways, culminating in comprehensive neuroprotection.

Attenuation of Oxidative Stress

A primary and well-documented effect of this compound is its ability to mitigate oxidative stress, a key factor in neuronal damage and aging.[7][8] It achieves this by:

-

Reducing Reactive Oxygen Species (ROS): this compound demonstrates a dose-dependent capacity to restrict the accumulation of ROS in various cell types, including cerebellar granule cells and PC12 cells, under oxidative stress conditions.[9][10]

-

Stimulating Antioxidant Enzymes: The peptide is thought to enhance the activity of endogenous antioxidant systems, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), providing a robust defense against free radical damage.[4][11]

Inhibition of Apoptosis

This compound protects neurons from programmed cell death by interfering with apoptotic signaling cascades.

-

Modulation of Caspase-3: Preliminary research, particularly in models of ischemic stroke, suggests this compound can influence cytokine signaling pathways that regulate the levels of caspase-3, a key executioner enzyme in apoptosis.[2][4] By modulating its activity, this compound may disrupt the apoptotic process and reduce cell death caused by oxygen deprivation.[2]

-

Regulation of Proapoptotic Proteins: The peptide is believed to influence the activity of proapoptotic proteins like p53.[12]

-

MAPK/ERK Pathway: this compound has been shown to delay the activation of the ERK 1/2 signaling pathway in response to stressors.[10] This pathway is crucial for cell proliferation and differentiation, and its modulation by this compound may contribute to its protective effects.[12]

Enhancement of Neuronal Plasticity and Function

This compound also appears to support the fundamental processes of neuronal health and connectivity.

-

Increased Irisin Levels: this compound has been associated with increased levels of irisin, a peptide implicated in neural differentiation, proliferation, and energy expenditure in the brain.[4][13] Irisin may mediate some of the cognitive benefits associated with physical exercise.[13]

-

Protection from Excitotoxicity: It may limit the excitotoxicity caused by excessive N-methyl-D-aspartate (NMDA) receptor activation, a process linked to neuronal death in traumatic brain injury and stroke.[4][14]

-

Dendritogenesis: In an in vitro study, the EDR (this compound) peptide was found to stimulate the formation of dendrites in neurons derived from elderly donor fibroblasts, suggesting a role in maintaining neuronal structure.[15]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound's effects.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Accumulation

| Cell Type | Stress Inducer | This compound Concentration | % Reduction in ROS | Reference |

|---|---|---|---|---|

| Cerebellar Granule Cells | 100 nM Ouabain | Dose-dependent | Significant restriction | [9] |

| PC12 Cells | 1 mM H₂O₂ | Dose-dependent | Significant restriction | [10] |

| Rat Neutrophils | Zymosan | Dose-dependent | Significant inhibition |[10] |

Table 2: Effect of this compound on Neuronal Viability in Prenatal Hyperhomocysteinemia Model

| Experimental Group | Measurement | Result | Reference |

|---|---|---|---|

| Methionine-loaded (Control) | Necrotic Cells (Cerebellum) | Significantly increased | [16] |

| Methionine + this compound | Necrotic Cells (Cerebellum) | Number of necrotic cells decreased | [16] |

| Methionine-loaded (Control) | Intracellular ROS (Cerebellum) | Significantly increased | [16] |

| Methionine + this compound | Intracellular ROS (Cerebellum) | ROS accumulation decreased |[16] |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from key studies investigating this compound.

In Vitro Model of Oxidative Stress in Neuronal Cells

This protocol outlines the general workflow for assessing the antioxidant properties of this compound in cell culture.

-

Objective: To determine if this compound reduces ROS accumulation and cell death in neuronal cells subjected to oxidative stress.

-

Cell Lines: Rat cerebellar granule cells or pheochromocytoma (PC12) cells are commonly used.[9][10]

-

Methodology:

-

Cell Culture: Cells are cultured under standard conditions until reaching the desired confluency.

-

Induction of Oxidative Stress: A stress agent is added to the culture medium. Common agents include hydrogen peroxide (H₂O₂), ouabain, or homocysteine.[10]

-

Treatment: this compound is added to the treatment group cultures at varying concentrations, typically simultaneously with or prior to the stressor.

-

Incubation: Cells are incubated for a defined period (e.g., 20-30 minutes).[10]

-

Measurement of ROS: Intracellular ROS levels are quantified using fluorescent probes like dichlorodihydrofluorescein diacetate (DCFH-DA). Fluorescence intensity is measured via flow cytometry or a fluorescence plate reader.

-

Assessment of Cell Viability: Cell death (necrosis/apoptosis) is measured using assays such as the propidium iodide test or Annexin V staining, followed by flow cytometry analysis.[9][10]

-

In Vivo Model of Prenatal Hyperhomocysteinemia

This protocol describes an animal model used to assess this compound's neuroprotective effects during brain development.

-

Objective: To evaluate if this compound can protect the offspring's brain from the neurotoxic effects of elevated homocysteine levels during pregnancy.[16][17]

-

Animal Model: Pregnant rats.[16]

-

Methodology:

-

Induction of Hyperhomocysteinemia: One group of pregnant rats receives a diet supplemented with methionine to induce high levels of homocysteine. A control group receives a standard diet.

-

Treatment: A subset of the methionine-loaded rats is administered this compound.[17]

-

Postnatal Evaluation: After birth, the offspring from all groups are evaluated.

-

Behavioral Testing: Cognitive functions such as spatial orientation and learning ability are assessed using standardized tests (e.g., Morris water maze).[16]

-

Histological and Cellular Analysis: Brain tissue (e.g., cerebellum) is collected from the offspring. Neurons are isolated to measure ROS accumulation and the number of necrotic cells, as described in the in vitro protocol.[16][17]

-

Conclusion and Future Directions

The collective evidence strongly suggests that this compound's mechanism of action in neuronal cells is multifaceted, centered around its unique ability to modulate gene expression directly. Its primary neuroprotective effects—combating oxidative stress and inhibiting apoptosis—stem from this core function. The stimulation of pathways related to neuronal plasticity, such as irisin expression, further highlights its potential as a restorative agent.

For drug development professionals and researchers, this compound represents a compelling candidate for addressing age-related cognitive decline and neurodegenerative conditions. Future research should focus on elucidating the specific DNA binding sites and the full spectrum of genes regulated by this compound. Furthermore, transitioning from preclinical models to well-controlled clinical trials is a necessary step to validate its therapeutic efficacy and safety in humans.[3][18] The continued investigation into this peptide bioregulator could pave the way for novel epigenetic therapies for neurological disorders.

References

- 1. docs.gopluslabs.io [docs.gopluslabs.io]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corepeptides.com [corepeptides.com]

- 5. marketsherald.com [marketsherald.com]

- 6. scaleregenerativehealth.com [scaleregenerativehealth.com]

- 7. equinoxmagazine.fr [equinoxmagazine.fr]

- 8. This compound: Potential Implications in Neuroscience, Cellular Longevity, and Molecular Studies [alfa.lt]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lotilabs.com [lotilabs.com]

- 12. innerbody.com [innerbody.com]

- 13. peptidesciences.com [peptidesciences.com]

- 14. times.co.id [times.co.id]

- 15. mytravaly.com [mytravaly.com]

- 16. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. particlepeptides.com [particlepeptides.com]

- 18. This compound Peptide | Brain & Memory Support [paragonsportsmedicine.com]

An In-depth Technical Guide to the Synthesis and Purification of Pinealon (Glu-Asp-Arg)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Pinealon, with the amino acid sequence Glutamic acid-Aspartic acid-Arginine (Glu-Asp-Arg). This compound, a synthetic peptide bioregulator, has garnered significant interest for its potential neuroprotective and geroprotective properties.[1][2] This document outlines a representative solid-phase peptide synthesis (SPPS) protocol, purification methodologies, and discusses its known biological signaling pathways.

This compound (Glu-Asp-Arg): An Overview

This compound is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine.[1] It is categorized as a peptide bioregulator due to its potential to interact with DNA and modulate gene expression.[1] Research suggests that this compound may offer neuroprotection by mitigating oxidative stress and may play a role in regulating apoptosis.[1][3]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6]

Materials and Reagents

The primary materials for the SPPS of this compound are outlined in Table 1.

| Component | Description | Supplier Examples |

| Resin | Pre-loaded Fmoc-Arg(Pbf)-Wang resin is a suitable starting point. Low loading capacity (0.25-0.40 mmol/g) is ideal for short peptides.[7] | CEM Corporation, Sigma-Aldrich |

| Protected Amino Acids | Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH are required for the subsequent coupling steps.[8] | Aapptec, Sigma-Aldrich |

| Coupling Agents | A combination of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) is commonly used.[9] | Sigma-Aldrich, Aapptec |

| Deprotection Reagent | A 20% solution of piperidine in DMF (N,N-Dimethylformamide) is used to remove the Fmoc protecting group.[9] | Fisher Scientific |

| Cleavage Cocktail | A mixture of Trifluoroacetic acid (TFA) with scavengers is used to cleave the peptide from the resin and remove side-chain protecting groups.[10][11][12] | Sigma-Aldrich |

| Solvents | Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the primary solvents used for washing and reactions.[9][13] | Fisher Scientific |

Table 1: Key Materials and Reagents for this compound Synthesis

Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step. A diagram illustrating this workflow is provided below.

Figure 1: this compound Synthesis Workflow. This diagram outlines the key steps in the solid-phase synthesis of this compound, starting from the resin-bound arginine to the final crude peptide.

Experimental Protocol

The following is a representative protocol for the manual solid-phase synthesis of this compound. Automated synthesizers can also be programmed to perform these steps.[9]

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a reaction vessel.[9]

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% piperidine solution in DMF for 3 minutes, followed by a second treatment for 12 minutes.[9]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.[9]

-

Coupling of Fmoc-Asp(OtBu)-OH:

-

Washing: Wash the resin with DMF and DCM.[9]

-

Repeat Deprotection and Coupling for Fmoc-Glu(OtBu)-OH: Repeat steps 2-5 using Fmoc-Glu(OtBu)-OH.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry the peptide-resin under vacuum.[14]

-

Cleavage and Side-Chain Deprotection:

-

Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be effective for peptides without highly sensitive residues.[12][15] The presence of Arginine suggests a scavenger-rich cocktail is beneficial.[10]

-

Allow the reaction to proceed for 2-3 hours at room temperature.[11]

-

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]

-

Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and dry the peptide.

Purification of this compound

The crude this compound peptide contains impurities such as truncated or deletion sequences, necessitating purification to achieve the high purity required for research and development.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[16]

Purification Strategy

RP-HPLC separates peptides based on their hydrophobicity.[16] A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like TFA) is used to elute the peptides from a hydrophobic stationary phase (e.g., C18).[17]

Purification Workflow

A typical purification workflow involves analytical HPLC to develop the method, followed by preparative HPLC for purification, and finally lyophilization.

Figure 2: this compound Purification Workflow. This diagram shows the process from crude peptide to a highly purified final product using RP-HPLC.

Experimental Protocol

-

Analytical HPLC Method Development:

-

Dissolve a small amount of crude this compound in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Inject the sample onto an analytical C18 column.

-

Run a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the retention time of this compound.[16]

-

Optimize the gradient to achieve good separation of the main peak from impurities. A focused gradient around the elution point of the peptide can improve resolution.[18]

-

-

Preparative HPLC:

-

Scale up the optimized gradient for a preparative C18 column. The flow rate will be significantly higher.[18]

-

Dissolve the bulk of the crude peptide in the initial mobile phase.

-

Inject the sample onto the preparative column.

-

Collect fractions as the peaks elute, paying close attention to the main this compound peak.

-

-

Fraction Analysis:

-

Analyze the collected fractions using analytical HPLC to determine their purity.

-

Confirm the identity of the peptide in the pure fractions using mass spectrometry.

-

-

Pooling and Lyophilization:

-

Combine the fractions that meet the desired purity level (typically >98% for research applications).[19]

-

Freeze-dry (lyophilize) the pooled fractions to obtain the final purified this compound as a white powder.

-

Expected Yield and Purity

The overall yield of synthetic peptides can vary significantly depending on the sequence and the efficiency of each coupling and deprotection step.[19] For a tripeptide like this compound, a crude yield of 70-90% can be expected.[20] After purification, the final yield of highly pure peptide (>98%) is typically lower. Purity is assessed by analytical RP-HPLC and mass spectrometry.[19]

| Parameter | Expected Range | Method of Determination |

| Crude Yield | 70-90% | Gravimetric |

| Purity (Crude) | 50-80% | Analytical RP-HPLC |

| Purity (Purified) | >98% | Analytical RP-HPLC |

| Final Yield | 10-30% | Gravimetric |

Table 2: Expected Yield and Purity for this compound Synthesis

Biological Signaling Pathways

This compound is reported to exert its biological effects through various cellular mechanisms, including the modulation of signaling pathways and the regulation of gene expression.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[21] this compound is suggested to influence this pathway, which may contribute to its neuroprotective effects.[3]

Figure 3: this compound's Influence on the MAPK/ERK Pathway. This diagram illustrates the core components of the MAPK/ERK cascade and the putative point of influence by this compound.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis.[22] Dysregulation of apoptosis is implicated in various diseases. This compound has been shown to modulate the expression of proteins involved in apoptosis, such as caspase-3 and p53, potentially contributing to its cell-protective effects.[1][22]

Figure 4: this compound's Role in Apoptosis Regulation. This diagram shows key proteins in the apoptotic pathway and how this compound may intervene to regulate this process.

Conclusion

The synthesis and purification of this compound (Glu-Asp-Arg) can be reliably achieved using established solid-phase peptide synthesis and RP-HPLC methodologies. This guide provides a foundational protocol and workflow for researchers and drug development professionals. The purity and identity of the final product should always be confirmed by analytical techniques such as analytical HPLC and mass spectrometry. Further research into the precise mechanisms of action of this compound will continue to elucidate its therapeutic potential.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Arg(Pbf)-Wang Resin (LL) [cem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. peptideweb.com [peptideweb.com]

- 14. peptide.com [peptide.com]

- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 16. peptide.com [peptide.com]

- 17. hplc.eu [hplc.eu]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 20. researchgate.net [researchgate.net]

- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 22. equinoxmagazine.fr [equinoxmagazine.fr]

A Technical Guide to Pinealon's Role in Gene Expression Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Pinealon (Glu-Asp-Arg) is a synthetic tripeptide bioregulator that has garnered significant interest for its neuroprotective and geroprotective properties. Unlike typical peptides that interact with cell surface receptors, this compound's mechanism of action is hypothesized to involve direct interaction with the cell's genetic machinery. Due to its small molecular size, it is capable of penetrating both cellular and nuclear membranes to modulate chromatin structure and influence signaling pathways, thereby regulating the expression of specific genes.[1][2][3] This guide provides a detailed overview of the current understanding of this compound's role in gene expression, summarizing its effects on key signaling pathways, specific gene targets, and the experimental evidence supporting these findings.

Introduction to this compound

This compound is a tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine (Glu-Asp-Arg).[1] It is classified as a peptide bioregulator, a class of molecules studied for their ability to influence cellular function and gene expression at low concentrations.[2] The primary hypothesis for this compound's broad physiological effects—ranging from neuroprotection and cognitive enhancement to antioxidant defense and circadian rhythm modulation—is its unique ability to act as a direct modulator of gene expression.[1][4] This proposed mechanism involves bypassing conventional receptor-mediated pathways and entering the cell nucleus to interact directly with DNA and associated proteins.[3][5]

Core Mechanisms of Gene Expression Regulation

This compound's regulatory effects on gene expression are believed to be multifaceted, involving direct nuclear interaction, modulation of key signaling cascades, and potential epigenetic modifications.

Direct Nuclear and Genomic Interaction

A central tenet of this compound's mechanism is its capacity to traverse the cell and nuclear membranes due to its small size.[6] This allows it to enter the nuclear compartment, where it can interact directly with DNA and chromatin.[2][5] Experimental studies using HeLa cells have supported this hypothesis, suggesting that this compound can directly access the genome.[1][3] This interaction may alter the conformation of chromatin, making specific gene loci more or less accessible to transcription factors and RNA polymerase, thereby influencing the rate of transcription.[2][7] Molecular modeling suggests that the EDR peptide can bind to specific DNA sequences, such as d(CCTGCC)2 and d(CCAGC)2, which have been found in the promoter regions of genes involved in neuronal function and antioxidant defense.[8]

Influence on Signaling Pathways

This compound has been shown to modulate intracellular signaling pathways critical for cell survival, proliferation, and stress response.

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is central to many cellular processes. Research indicates that this compound influences this pathway.[2] Specifically, its protective effect is associated with a delayed time course of ERK1/2 activation.[9] By modulating the MAPK/ERK pathway, this compound can influence the synthesis of key proteins, including those involved in apoptosis and antioxidant defense.[8][10] This regulation is a critical component of its neuroprotective effects.[11]

Epigenetic Regulation

Emerging research suggests that this compound may exert its effects through epigenetic mechanisms.[7] It has been proposed that short peptides can interact with histone proteins, which are crucial for packaging DNA into chromatin.[12][13] By binding to histones, this compound could alter chromatin structure, influencing gene accessibility and expression.[13] This represents a sophisticated layer of regulation that could explain the peptide's long-lasting and diverse biological effects.[7]

Summary of Regulated Gene Targets

This compound's influence extends to a variety of genes crucial for cellular health, particularly in the nervous system. The following table summarizes key gene targets and the observed effects of this compound administration.

| Gene/Protein Target | Direction of Regulation | Function | Experimental Model/Context | Reference(s) |

| Caspase-3 | Downregulation | Key enzyme in the apoptotic (cell death) pathway | Ischemic stroke models (rats), dermal cells | [1][2][3][5] |

| p53 | Downregulation | Pro-apoptotic protein, tumor suppressor | Inferred from MAPK pathway modulation in AD context | [2][8][14] |

| SOD2 (Superoxide Dismutase 2) | Upregulation / Activation | Major mitochondrial antioxidant enzyme | Inferred from MAPK pathway modulation in AD context | [2][8][14] |

| GPX1 (Glutathione Peroxidase 1) | Upregulation / Activation | Antioxidant enzyme, protects from oxidative damage | Inferred from MAPK pathway modulation in AD context | [2][8][14] |

| PPARA / PPARG | Upregulation | Transcription factors regulating lipid/glucose metabolism | Human stress models (physical activity) | [8][15] |

| Irisin (gene expression) | Upregulation | Myokine involved in metabolism and telomere stability | Inferred from studies on muscle and neural cells | [1][3][16] |

| 5-tryptophan hydroxylase | Upregulation | Rate-limiting enzyme in serotonin synthesis | Brain cortex cell cultures | [1][3] |

Key Experimental Protocols

The following protocols are representative of the methodologies used to investigate this compound's effects on gene expression and its associated physiological outcomes.

In Vivo Neuroprotection Study in a Rat Model

This protocol is based on studies investigating this compound's protective effects against prenatal hyperhomocysteinemia.[17]

-

1. Animal Model: Female Wistar rats (180-200g) are used.

-

2. Induction of Pathology: Experimental hyperhomocysteinemia is induced in pregnant rats by adding methionine to their drinking water (daily dose of 1 g/kg body weight) starting from the second trimester. This leads to a stable increase in total homocysteine levels in blood plasma.[17]

-

3. Peptide Administration: A solution of this compound is administered to a subset of the methionine-treated pregnant rats. The route and dosage would be as per the specific study design (e.g., intraperitoneal injection).

-

4. Offspring Analysis: After birth, the offspring from control, hyperhomocysteinemic, and this compound-treated groups are evaluated.

-

5. Cognitive Assessment: Spatial orientation and learning ability are assessed using the Morris water maze test.[17]

-

6. Cellular Analysis: Neurons are isolated from the cerebellum of the offspring.

In Vitro Oxidative Stress and Cell Cycle Analysis

This generalized protocol is based on methodologies used in studies with cell cultures like PC12 or HeLa cells.[1][9]

-

1. Cell Culture: Pheochromocytoma (PC12) cells or another relevant cell line are cultured in appropriate media and conditions.

-

2. Peptide Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.

-

3. Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or ouabain to the cell culture medium.[6][9]

-

4. ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe (e.g., DCFH-DA). Fluorescence intensity is quantified via fluorometry or flow cytometry.

-

5. Cell Viability/Mortality Assay: Cell death is assessed using methods like the propidium iodide test, which stains the nuclei of dead cells.[9]

-

6. Cell Cycle Analysis: Cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9]

-

7. Protein Expression Analysis (Western Blot): To assess signaling pathway activation, levels of total and phosphorylated proteins (e.g., ERK1/2) are measured via Western blotting.

Conclusion and Future Directions

This compound stands out as a unique peptide bioregulator due to compelling evidence suggesting its role as a direct modulator of gene expression. Its ability to penetrate the nucleus and interact with the genome provides a powerful mechanism to explain its diverse physiological benefits, including neuroprotection, antioxidant defense, and anti-apoptotic activity.[1][5][9] The regulation of key genes such as caspase-3, SOD2, and GPX1, and the modulation of the MAPK/ERK signaling pathway are central to its function.[2][8]

For drug development professionals and researchers, this compound presents a fascinating candidate for further investigation. Future research should focus on:

-

Elucidating Specific DNA Binding Sites: Identifying the precise DNA sequences and chromatin structures that this compound interacts with to regulate transcription.

-

Quantitative Gene Expression Analysis: Conducting large-scale transcriptomic studies (e.g., RNA-seq) to provide a comprehensive, quantitative map of the genes regulated by this compound in different cell types.

-

Human Clinical Trials: Moving beyond preclinical models to well-controlled human studies to validate its efficacy and safety for cognitive health and age-related conditions.[2]

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. bc9.co [bc9.co]

- 3. corepeptides.com [corepeptides.com]

- 4. docs.gopluslabs.io [docs.gopluslabs.io]

- 5. peptidesciences.com [peptidesciences.com]

- 6. mytravaly.com [mytravaly.com]

- 7. marketsherald.com [marketsherald.com]

- 8. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genemedics.com [genemedics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 15. scite.ai [scite.ai]

- 16. particlepeptides.com [particlepeptides.com]

- 17. This compound protects the rat offspring from prenatal hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

Pinealon's Effects on Mitochondrial Function: A Technical Guide for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has garnered significant interest for its neuroprotective and geroprotective potential. Emerging research points towards its ability to modulate cellular homeostasis, particularly in response to oxidative stress. While direct, quantitative evidence of its impact on core mitochondrial bioenergetics remains nascent, a substantial body of in vitro work suggests an indirect but significant influence on mitochondrial health. This technical guide synthesizes the current understanding of this compound's effects relevant to mitochondrial function, provides detailed experimental protocols for its further investigation, and presents hypothesized signaling pathways based on available data. The primary mechanism of this compound appears to be the mitigation of oxidative stress through the reduction of reactive oxygen species (ROS), which in turn preserves mitochondrial integrity and promotes cell viability.

Introduction: this compound and Its Hypothesized Role in Cellular Energetics

Mitochondria are central to cellular metabolism, ATP production, and the regulation of apoptosis.[1] Mitochondrial dysfunction is a hallmark of numerous age-related and neurodegenerative diseases, making it a critical target for therapeutic intervention.[1] this compound is a short bioregulatory peptide theorized to positively influence mitochondrial activity, potentially by enhancing membrane stability or interacting with mitochondrial DNA (mtDNA) to support energy production.[1] Its small size is believed to allow it to penetrate cellular and even nuclear membranes, suggesting a mechanism that may involve direct gene expression modulation.[2][3]

The predominant in vitro evidence indicates that this compound exerts a powerful protective effect by reducing the accumulation of ROS in various cell types under stress conditions.[4][5] This antioxidant-like activity is crucial, as excessive ROS can damage mitochondrial components, impair respiratory chain function, and trigger cell death pathways. This guide will first explore the established effects of this compound on oxidative stress and cell viability and then delve into the methodologies required to directly assess its impact on mitochondrial bioenergetics.

Known In Vitro Effects of this compound on Cellular Health

The most robustly documented effect of this compound in vitro is its ability to protect cells from oxidative damage. Studies have consistently shown that this compound reduces ROS levels and decreases necrotic cell death in neuronal and other cell types subjected to oxidative stressors.

Quantitative Data on this compound's Effects

The following table summarizes key quantitative findings from in vitro studies on this compound. It is important to note the current lack of direct quantitative data on mitochondrial respiration (e.g., OCR, ECAR) or ATP production rates.

| Parameter Measured | Cell Type | Stressor | This compound Concentration | Result | Reference |

| Reactive Oxygen Species (ROS) Accumulation | Cerebellar Granule Cells | 100 nM Ouabain | 10 nM | Significant restriction of ROS accumulation | [4] |

| PC12 (Pheochromocytoma) Cells | 1 mM Hydrogen Peroxide | 10 nM - 1 µM | Dose-dependent reduction in intracellular ROS | [4] | |

| Rat Neutrophils | Zymosan | 10 nM | Reduction in free radical generation | [4] | |

| Cell Viability / Necrosis | PC12 Cells | 1 mM Hydrogen Peroxide | 100 pM - 1 µM | Dose-dependent decrease in necrotic cell death | [4] |

| Cerebellar Neurons (from offspring of rats with prenatal hyperhomocysteinemia) | Oxidative Stress | N/A (In vivo treatment) | Decreased number of necrotic cells in isolated neurons | [6] |

Hypothesized Signaling Pathways

Based on current literature, two primary pathways can be hypothesized for this compound's mechanism of action: a direct genomic interaction to modulate stress-response genes and an indirect influence on mitochondrial biogenesis through other signaling molecules.

Direct Genomic and Cellular Signaling

This compound is proposed to enter the cell and nucleus, where it may interact directly with DNA to influence gene expression.[3][5][7] This interaction could upregulate endogenous antioxidant enzymes and cell survival proteins. Additionally, this compound has been shown to delay the activation of the ERK1/2 signaling pathway, which is involved in proliferation and cell death, suggesting a modulation of cellular stress responses.[4][5]

Indirect Influence on Mitochondrial Biogenesis

Some evidence suggests this compound may increase the expression of FNDC5, the gene encoding irisin.[8] Irisin is known to stimulate mitochondrial biogenesis and mitophagy, processes critical for maintaining a healthy mitochondrial population. This pathway, while indirect, links this compound to the lifecycle and quality control of mitochondria.

Experimental Protocols for Assessing Mitochondrial Function

To rigorously evaluate the direct effects of this compound on mitochondrial function, a suite of in vitro assays is required. The following protocols are standard methodologies in the field and are recommended for investigating this compound.

Measurement of Mitochondrial Reactive Oxygen Species (mROS)

This protocol allows for the specific detection of superoxide produced by mitochondria.

Principle: The fluorescent dye MitoSOX™ Red selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence, which can be quantified.

Protocol:

-

Cell Culture: Plate cells (e.g., PC12, SH-SY5Y, or primary neurons) in a suitable format (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

-

This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 pM to 10 µM) for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle control.

-

Induction of Oxidative Stress (Optional): To test protective effects, co-incubate with a stressor like Antimycin A (10 µM) or H₂O₂ (100 µM) for the final 30-60 minutes of this compound treatment.

-

MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm Hanks' Balanced Salt Solution (HBSS) or culture medium. Remove the treatment medium from cells, wash once with warm HBSS, and add the MitoSOX™ working solution.

-

Incubation: Incubate the cells at 37°C for 10-15 minutes, protected from light.

-

Wash: Gently wash the cells three times with warm HBSS.

-

Quantification: Measure fluorescence using a fluorescence microplate reader (Ex/Em ~510/580 nm) or visualize using fluorescence microscopy.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The cationic dye Tetramethylrhodamine, Methyl Ester (TMRM) accumulates in active mitochondria with an intact negative membrane potential. A decrease in fluorescence intensity indicates depolarization, a sign of mitochondrial dysfunction.

Protocol:

-

Cell Culture: Plate cells on a suitable imaging plate (e.g., glass-bottom 96-well plate).

-

This compound Treatment: Treat cells with this compound as described in section 4.1.2.

-

TMRM Loading: During the final 30-60 minutes of this compound treatment, add TMRM to the culture medium at a final concentration of 20-100 nM. To distinguish specific mitochondrial accumulation from quenching, run parallel experiments in the presence of an uncoupler like FCCP (5 µM), which collapses the membrane potential.

-

Imaging: Wash cells with warm HBSS. Acquire images using a fluorescence microscope equipped with a temperature-controlled stage (37°C). Use a TRITC/Rhodamine filter set (Ex/Em ~548/573 nm).

-

Quantification: Measure the mean fluorescence intensity of mitochondrial regions in multiple cells per condition using image analysis software (e.g., ImageJ/Fiji). Normalize the fluorescence intensity of this compound-treated cells to the vehicle control. A decrease in intensity suggests depolarization.

Measurement of Cellular ATP Levels

Principle: This assay uses the luciferase enzyme, which catalyzes the formation of light from ATP and luciferin. The amount of light produced is directly proportional to the amount of ATP present.

Protocol:

-

Cell Culture: Plate cells in an opaque-walled 96-well plate to minimize signal crosstalk.

-

This compound Treatment: Treat cells with this compound as described in section 4.1.2. Include positive (e.g., oligomycin, which inhibits mitochondrial ATP synthesis) and negative controls.

-

ATP Assay: Use a commercially available ATP determination kit (e.g., Sigma-Aldrich, Promega). a. Allow the plate and reagents to equilibrate to room temperature. b. Add the single working reagent from the kit to each well. This reagent lyses the cells and contains the luciferase and luciferin. c. Shake the plate for 2 minutes to ensure complete cell lysis.

-

Quantification: Measure luminescence using a microplate luminometer. The signal is typically stable for about 15-20 minutes.

-

Data Normalization: In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®, MTT) to normalize ATP levels to cell number.

Real-Time Analysis of Mitochondrial Respiration (Seahorse XF Assay)

Principle: The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis.

Protocol:

-

Cell Culture: Seed cells into a Seahorse XF cell culture microplate and allow them to adhere.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

-

This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Allow cells to equilibrate for 1 hour in a non-CO₂ incubator at 37°C. This compound can be added during this equilibration period (for acute effects) or during the initial plating (for chronic effects).

-

Mito Stress Test: Load the injector ports of the hydrated sensor cartridge with modulators of mitochondrial function:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (an uncoupler that collapses the proton gradient and induces maximal respiration)

-

Port C: Rotenone & Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

-

-

Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: The instrument software will calculate key parameters of mitochondrial function, including Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Proton Leak. Compare these parameters between vehicle-treated and this compound-treated cells.

Conclusion and Future Directions

The existing in vitro evidence strongly supports this compound's role as a potent agent for mitigating cellular oxidative stress. Its ability to reduce ROS accumulation and enhance cell viability in the face of cytotoxic challenges provides a compelling rationale for its neuroprotective and anti-aging potential.[7][9][10] While these effects are intrinsically linked to mitochondrial health, there is a clear need for research that directly quantifies this compound's impact on the core bioenergetic functions of mitochondria.

Future investigations should prioritize the use of high-throughput respirometry, such as the Seahorse XF Mito Stress Test, to create a detailed profile of this compound's influence on oxygen consumption and ATP production.[11][12] Concurrently, quantitative measurements of mitochondrial membrane potential and specific ATP production rates will be crucial to move from hypothesized mechanisms to concrete data. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically elucidate the precise role of this compound in mitochondrial function, paving the way for its potential development as a therapeutic agent for mitochondria-related pathologies.

References

- 1. This compound: Potential Implications in Neuroscience, Cellular Longevity, and Molecular Studies [alfa.lt]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. This compound increases cell viability by suppression of free radical levels and activating proliferative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. equinoxmagazine.fr [equinoxmagazine.fr]

- 7. corepeptides.com [corepeptides.com]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. rcdbio.co [rcdbio.co]

- 10. C-Peptide Activates AMPKα and Prevents ROS-Mediated Mitochondrial Fission and Endothelial Apoptosis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

EDR Peptide: A Deep Dive into its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

The tripeptide EDR (Glu-Asp-Arg), also known as Pinealon, has emerged as a significant candidate in the field of neuroprotection.[1][2] Isolated from the polypeptide neuroprotective drug Cortexin, this short peptide has demonstrated a remarkable ability to counteract neurodegenerative processes in a variety of in vitro and in vivo models.[1] This technical guide provides a comprehensive overview of the current understanding of the EDR peptide's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of the EDR peptide have been quantified in several studies, particularly in the context of Alzheimer's disease (AD) models. The following tables summarize key findings, offering a clear comparison of its impact on neuronal morphology and survival.

| Model System | Parameter Measured | Treatment Group | Result | Percentage Change | Reference |

| 5xFAD-M Mouse Model (AD) | Dendritic Spine Density (CA1 Neurons) | EDR Peptide | 12.64 ± 0.31 spines/10 μm | 11% increase (p = 0.039) | [3] |

| 5xFAD-M Mouse Model (AD) | Dendritic Spine Density (CA1 Neurons) | Physiological Solution (Control) | 11.31 ± 0.36 spines/10 μm | - | [3] |

| 5xFAD-M Female Mouse Model (AD) | Dendritic Spine Density (CA1 Neurons) | EDR Peptide | 13.31 ± 0.51 spines/10 μm | 12% increase (p = 0.035) | [3] |

| 5xFAD-M Female Mouse Model (AD) | Dendritic Spine Density (CA1 Neurons) | Physiological Solution (Control) | 11.74 ± 0.49 spines/10 μm | - | [3] |

| 5xFAD-M Male Mouse Model (AD) | Mushroom Spine Number | EDR Peptide | 40.23 ± 1.52% | 25% increase (p = 0.004) | [3] |

| 5xFAD-M Male Mouse Model (AD) | Mushroom Spine Number | Physiological Solution (Control) | 30.22 ± 2.78% | - | [3] |

| Primary Hippocampal Cultures (Aβ42-induced synaptotoxicity) | Mushroom Spine Number | EDR Peptide | - | 71% increase | [3][4] |

Core Mechanisms of Action: A Multi-Faceted Approach

The EDR peptide exerts its neuroprotective effects through a complex interplay of genomic and non-genomic actions. It has been shown to penetrate the cell nucleus, where it can directly influence gene expression.[5] This interaction with DNA, particularly in the promoter regions of key genes, appears to be a central element of its mechanism.[4][6][7]

Signaling Pathway Modulation

A critical aspect of the EDR peptide's function is its ability to modulate intracellular signaling cascades, most notably the MAPK/ERK pathway.[1][[“]] This pathway is fundamental for neuronal survival and plasticity. In the presence of neurotoxic insults like homocysteine, the EDR peptide delays the activation of ERK1/2, suggesting a protective mechanism against excitotoxicity-induced apoptosis.[1]

Gene Expression Regulation

Molecular modeling and experimental studies have identified binding sites for the EDR peptide in the promoter regions of several genes implicated in the pathogenesis of Alzheimer's disease.[4][6][7] This suggests a direct role in regulating the transcription of proteins involved in apoptosis, antioxidant defense, and neuronal structure.

Key target genes include:

-

Other AD-related Genes: APOE, SUMO1, IGF1[9]

Experimental Protocols: A Guide for Replication

The following provides a generalized framework for key experiments used to assess the neuroprotective properties of the EDR peptide.

In Vivo Model: 5xFAD Mouse Model of Alzheimer's Disease

This model is characterized by the rapid accumulation of amyloid-beta (Aβ) plaques and is widely used to study AD pathogenesis and test therapeutic interventions.

Methodology:

-

Animal Model: 5xFAD transgenic mice and their wild-type littermates are used.

-

Treatment: EDR peptide is administered, typically via intraperitoneal injection, at a specified concentration (e.g., 400 μg/kg).[6] A control group receives a physiological saline solution.

-

Duration: Treatment is carried out over a defined period, for instance, from 2 to 4 months of age.[6]

-

Tissue Preparation: Following the treatment period, mice are euthanized, and brain tissue is collected and processed for histological analysis.

-

Dendritic Spine Analysis:

-

Golgi-Cox staining is performed to visualize neuronal morphology.

-

Images of neurons, particularly in the CA1 region of the hippocampus, are captured using a high-power microscope.

-

Dendritic spine density (number of spines per 10 μm of dendrite length) and morphology (e.g., mushroom, thin, stubby) are quantified using imaging software.

-

-

Statistical Analysis: Data from treated and control groups are compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

In Vitro Model: Amyloid-β Induced Synaptotoxicity in Primary Neuronal Cultures

This model allows for the direct investigation of the peptide's protective effects against the toxic actions of Aβ oligomers on synapses.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured in vitro.

-

Aβ Preparation: Synthetic Aβ42 peptide is prepared to form oligomeric species, which are known to be the most synaptotoxic.

-

Treatment: Cultured neurons are pre-treated with the EDR peptide at various concentrations for a specified duration before being exposed to the prepared Aβ42 oligomers.

-

Immunocytochemistry: After the treatment period, neurons are fixed and stained with antibodies against synaptic markers (e.g., synaptophysin, PSD-95) and dendritic markers (e.g., MAP2) to visualize synapses and neuronal morphology.

-

Image Acquisition and Analysis: Fluorescent images are captured, and the number and morphology of dendritic spines and synaptic puncta are quantified.

-

Cell Viability Assays: Assays such as MTT or LDH release assays can be performed to assess the peptide's effect on neuronal survival in the presence of Aβ.

-

Statistical Analysis: Quantitative data from different treatment groups are statistically compared.

Conclusion and Future Directions

The EDR peptide represents a promising therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, encompassing the modulation of key signaling pathways and direct regulation of gene expression, provides a robust foundation for its neuroprotective effects. The quantitative data from preclinical models, particularly the significant improvements in dendritic spine density, underscore its potential to preserve synaptic integrity.

Future research should focus on further elucidating the precise molecular interactions of the EDR peptide with its target DNA sequences and signaling proteins. Moreover, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and efficacy for potential clinical applications. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further investigation into this compelling neuroprotective peptide.

References

- 1. EDR Peptide: Possible Mechanism of Gene Expression and Protein Synthesis Regulation Involved in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 8. consensus.app [consensus.app]

- 9. Neuroepigenetic Mechanisms of Action of Ultrashort Peptides in Alzheimer’s Disease | MDPI [mdpi.com]

Pinealon's Impact on Oxidative Stress in Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Pinealon (Glu-Asp-Arg) has demonstrated significant neuroprotective properties, primarily attributed to its ability to counteract oxidative stress in brain tissue. This technical guide provides an in-depth analysis of the current research on this compound's mechanisms of action, focusing on its impact on reactive oxygen species (ROS) reduction, enhancement of antioxidant enzyme activity, and modulation of key signaling pathways. The document summarizes quantitative data from preclinical studies and outlines detailed experimental protocols to facilitate further research and development in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to neutralize them, is a key pathological factor in a range of neurodegenerative diseases and age-related cognitive decline.[1][2] this compound, a tripeptide, has emerged as a promising agent for mitigating oxidative damage in the brain.[3] Research suggests that this compound exerts its neuroprotective effects through multiple mechanisms, including direct interaction with cellular DNA to modulate gene expression, reduction of ROS accumulation, and stimulation of endogenous antioxidant systems.[1][4] This guide will delve into the core scientific findings related to this compound's impact on oxidative stress in the brain, providing a comprehensive resource for researchers in the field.

Mechanisms of Action

This compound's neuroprotective effects against oxidative stress are multifaceted, involving direct antioxidant activity and modulation of intracellular signaling pathways.

Reduction of Reactive Oxygen Species (ROS)

Studies have consistently shown that this compound effectively reduces the accumulation of ROS in neuronal cells under conditions of oxidative stress.[1][3] This has been observed in various experimental models, including prenatal hyperhomocysteinemia in rats, where this compound administration led to a significant decrease in ROS levels in the cerebellum of the offspring.[3] In vitro studies have further substantiated these findings, demonstrating a dose-dependent reduction of ROS in cerebellar granule cells, neutrophils, and pheochromocytoma (PC12) cells exposed to oxidative insults.[1]

Enhancement of Antioxidant Enzyme Activity

This compound appears to bolster the brain's intrinsic antioxidant defenses by stimulating the activity of key enzymes. Research indicates that this compound can increase the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), two critical enzymes in the cellular antioxidant defense system.[4] This enzymatic enhancement contributes to the more efficient neutralization of superoxide radicals and hydrogen peroxide, thereby reducing overall oxidative load.

Modulation of Signaling Pathways

This compound's influence extends to the modulation of intracellular signaling cascades involved in cell survival and apoptosis. A key pathway implicated in this compound's action is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1] Under oxidative stress, this compound has been shown to modulate the activation of ERK 1/2, which plays a crucial role in neuronal survival.[1] Furthermore, preliminary studies suggest that this compound may influence cytokine signaling pathways that regulate caspase-3, a key executioner enzyme in apoptosis, thereby potentially reducing programmed cell death in response to oxidative damage.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of oxidative stress in brain tissue.

| Experimental Model | Parameter Measured | Treatment Group | Control Group | Result | Reference |

| Prenatal Hyperhomocysteinemia in Rats | Reactive Oxygen Species (ROS) in Cerebellum | Methionine + this compound | Methionine | Decreased ROS accumulation | [3] |

| Prenatal Hyperhomocysteinemia in Rats | Number of Necrotic Cells in Cerebellum | Methionine + this compound | Methionine | Decreased number of necrotic cells | [3] |

| In vitro (Cerebellar Granule Cells) | Reactive Oxygen Species (ROS) | Ouabain + this compound | Ouabain | Dose-dependent restriction of ROS accumulation | [1] |

| In vitro (PC12 Cells) | Necrotic Cell Death (Propidium Iodide Test) | Hydrogen Peroxide + this compound | Hydrogen Peroxide | Decreased necrotic cell death | [1] |

Note: Specific numerical data with statistical significance is not consistently provided in the available literature in a format suitable for direct tabular representation. The table reflects the reported outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and oxidative stress.

Prenatal Hyperhomocysteinemia Model in Rats

This model is used to induce oxidative stress in the developing brain.

-

Animal Model: Female Wistar rats (180-200g).

-

Induction of Hyperhomocysteinemia:

-

Starting from the second trimester of pregnancy, add L-methionine to the drinking water to achieve a daily dose of 1 g/kg body weight.[3]

-

Continue this administration until the end of the experiment.

-

-

This compound Administration:

-

Administer this compound to a subset of the methionine-treated pregnant rats. The exact dosage and administration route should be determined based on the specific study design, with a previously reported effective dose being 10 µg/kg administered daily for 5 days.

-

-

Outcome Measures:

Measurement of Reactive Oxygen Species (ROS) in Brain Tissue

The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay is a common method for quantifying intracellular ROS.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

DCF-DA stock solution (in DMSO)

-

Tissue homogenization buffer

-

-

Procedure:

-

Homogenize brain tissue samples in ice-cold homogenization buffer.

-

Centrifuge the homogenate to obtain the supernatant.

-

Incubate the supernatant with DCF-DA solution in the dark.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for DCF (typically ~485 nm and ~530 nm, respectively).

-

Quantify ROS levels relative to a standard curve or as a fold change compared to control samples.

-

Assessment of Neuronal Cell Death

Propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify necrotic cell death.

-

Reagents:

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide staining solution

-

Binding buffer

-

-

Procedure:

-

Prepare a single-cell suspension from the brain tissue or cultured neuronal cells.

-

Wash the cells with PBS.

-

Resuspend the cells in binding buffer.

-

Add PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. PI-positive cells are considered non-viable/necrotic.

-

Western Blot for Phosphorylated ERK1/2

This technique is used to measure the activation of the ERK signaling pathway.

-

Reagents:

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay reagents (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Extract total protein from brain tissue samples using lysis buffer.

-

Determine protein concentration using a protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its investigation.

Caption: this compound's neuroprotective signaling pathways against oxidative stress.

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

This compound demonstrates considerable potential as a neuroprotective agent against oxidative stress in the brain. Its mechanisms of action, including the reduction of ROS, enhancement of endogenous antioxidant defenses, and modulation of key signaling pathways, provide a strong rationale for its further investigation. The experimental protocols and data summarized in this guide offer a foundation for researchers and drug development professionals to build upon in exploring the therapeutic applications of this compound for neurodegenerative conditions and age-related cognitive decline. Further research is warranted to elucidate the precise molecular targets of this compound and to translate these promising preclinical findings into clinical applications.

References

Foundational Research on Pinealon: A Technical Guide to Its Role in Cellular Anti-Aging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinealon (Glu-Asp-Arg) is a synthetic tripeptide that has emerged as a subject of interest in the field of biogerontology for its potential to counteract cellular aging processes. This technical guide synthesizes the foundational research on this compound, focusing on its molecular mechanisms and quantifiable effects on key markers of cellular senescence. Preclinical studies suggest that this compound exerts its anti-aging effects through a multi-pronged approach, including the reduction of oxidative stress, modulation of apoptosis, and interaction with critical signaling pathways. This document provides a comprehensive overview of the existing data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a resource for researchers and professionals in drug development.

Core Mechanisms of Action

This compound's small molecular size is believed to allow it to penetrate cellular and nuclear membranes, enabling direct interaction with DNA and chromatin, thereby potentially modulating gene expression.[1][2] This proposed mechanism underpins its diverse biological activities. The primary anti-aging strategies of this compound appear to revolve around three key areas:

-

Reduction of Oxidative Stress: this compound has been shown to mitigate the accumulation of reactive oxygen species (ROS), a key contributor to cellular damage and aging.

-

Modulation of Apoptosis: The peptide appears to regulate programmed cell death by influencing key enzymes such as caspase-3.

-

Interaction with Signaling Pathways: this compound is reported to influence intracellular signaling cascades, notably the MAPK/ERK pathway, which is crucial for cell survival and proliferation.[1]

Quantitative Data on Cellular Anti-Aging Markers

The following tables summarize the quantitative findings from key preclinical studies on this compound's effects on cellular aging.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Accumulation and Cell Viability under Oxidative Stress

| Cell Type | Stressor | This compound Concentration | % Reduction in ROS Accumulation | % Increase in Cell Viability | Reference |

| Cerebellar Granule Cells | 100 nM Ouabain | 100 nM | ~100% | Not specified | Khavinson et al., 2011 |

| PC12 Cells | 1 mM H₂O₂ | 10 nM | Not specified | ~25% | Khavinson et al., 2011 |

| PC12 Cells | 1 mM H₂O₂ | 100 nM | Not specified | ~40% | Khavinson et al., 2011 |

Data extracted from graphical representations in the cited literature and represent approximate values.

Table 2: Effect of this compound on Apoptosis Markers

| Study Type | Model | This compound Administration | Observed Effect on Caspase-3 | Reference |

| In vivo | Old rats with acute hypoxic hypoxia | Intraperitoneal injection | Prevented the activation of caspase-3 in neurons | [3] |

| In vivo | Stroke and myocardial infarction models | Not specified | Influenced levels of caspase-3 | [1] |

| In vitro | Dermal cells | Not specified | Downregulated caspase-3 expression | [2] |

Quantitative data on the percentage of inhibition or downregulation of caspase-3 activity is not consistently available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Cell Culture and Induction of Oxidative Stress

-

Cell Lines:

-

Cerebellar Granule Cells: Isolated from the cerebella of 7- to 8-day-old Wistar rats.

-

PC12 Cells (Pheochromocytoma): A cell line derived from a pheochromocytoma of the rat adrenal medulla.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress:

-

Ouabain Treatment: Cerebellar granule cells are incubated with 100 nM ouabain for 30 minutes to induce receptor-mediated oxidative stress.

-

Hydrogen Peroxide (H₂O₂) Treatment: PC12 cells are exposed to 1 mM H₂O₂ for 30 minutes to induce non-receptor-mediated oxidative stress.

-

Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Cells are pre-incubated with DCFH-DA.

-

This compound is added at various concentrations, followed by the addition of the oxidative stressor (ouabain or H₂O₂).

-

The fluorescence intensity of DCF is measured using a fluorometer or fluorescence microscope. The intensity is proportional to the amount of intracellular ROS.

-

Cell Viability Assay (Propidium Iodide Test)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

-

Procedure:

-

Following treatment with the oxidative stressor and this compound, cells are incubated with PI.

-

The percentage of PI-positive (dead) cells is determined using flow cytometry or fluorescence microscopy.

-

Caspase-3 Activity Assay (Colorimetric or Fluorometric)

-

Principle: Caspase-3 activity is determined by its ability to cleave a specific peptide substrate linked to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). The release of pNA or AMC is measured spectrophotometrically or fluorometrically, respectively.

-

General Procedure:

-

Cell lysates are prepared from control and this compound-treated cells.

-

The lysate is incubated with the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

The absorbance or fluorescence is measured over time to determine the rate of substrate cleavage.

-

Western Blot for MAPK/ERK Pathway Activation

-

Principle: Western blotting is used to detect the phosphorylation status of ERK1/2, which indicates the activation of the MAPK/ERK pathway.

-

Procedure:

-

Protein extracts from control and this compound-treated cells are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK1/2 to total ERK1/2.

-

Signaling Pathways and Conceptual Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound's anti-aging research.

References

Exploring the Blood-Brain Barrier Permeability of Pinealon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinealon, a synthetic tripeptide (Glu-Asp-Arg), has garnered attention for its potential neuroprotective and cognitive-enhancing effects. A critical determinant of its efficacy within the central nervous system (CNS) is its ability to traverse the blood-brain barrier (BBB). This technical guide synthesizes the current understanding of this compound's BBB permeability, detailing relevant experimental methodologies and associated signaling pathways. While direct quantitative data on this compound's BBB transport remains limited in publicly available literature, this guide provides a framework for its investigation based on established principles of peptide pharmacology and neuroscience.

Introduction

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For any neuroactive compound to exert its effect, it must either be transported across this barrier or be administered directly into the CNS. This compound, with its molecular formula of C13H22N4O8, is a short-chain peptide that has been studied for its potential roles in cognitive function and cellular health.[1] Its small size is hypothesized to be a key factor in its ability to cross cellular and nuclear membranes, potentially allowing it to access the central nervous system.[2][3] Research suggests that this compound may offer protection to brain cells from oxidative stress and could support cognitive function and motor coordination.[1][3]

Quantitative Data on Blood-Brain Barrier Permeability

A comprehensive review of existing scientific literature reveals a notable absence of specific quantitative data on the blood-brain barrier permeability of this compound. Studies have not yet published key metrics such as permeability coefficients (Pe), brain-to-plasma concentration ratios (Kp), or brain uptake percentages for this specific peptide. The prevailing hypothesis is that due to its small molecular size, this compound is capable of crossing lipid bilayers, including the cell and nuclear membranes, which would facilitate its entry into the CNS.[2] However, without direct experimental evidence, this remains a theoretical assertion.

Table 1: Summary of Qualitative Observations and Hypothesized Effects of this compound on CNS

| Parameter | Observation/Hypothesis | Citation |

| BBB Permeability | Hypothesized to cross the BBB due to its small molecular size. | [2] |

| Cellular Uptake | Believed to penetrate cellular and nuclear membranes to interact directly with DNA. | [2] |

| Neuroprotection | Studies in animal models suggest a reduction in oxidative stress and necrotic cell death in the brain. | [3][4] |

| Cognitive Function | Oral administration has been associated with improved memory in patients with traumatic brain injury. | [5] |

Experimental Protocols for Assessing BBB Permeability of Peptides

The following are detailed, generalized methodologies that can be employed to quantitatively assess the BBB permeability of peptides like this compound. These protocols are based on established in vitro and in vivo techniques.

In Vitro BBB Model: Transwell Assay

This method utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes to form a barrier that mimics the BBB.

-

Cell Culture:

-

Primary brain endothelial cells, astrocytes, and pericytes are cultured separately to confluence.

-

For the co-culture model, astrocytes and pericytes are seeded on the bottom of a multi-well plate.

-

Brain endothelial cells are seeded on the apical side of a microporous membrane insert (e.g., Transwell®).

-

-

Barrier Integrity Measurement:

-

Transendothelial electrical resistance (TEER) is measured to assess the tightness of the endothelial cell junctions. A high TEER value is indicative of a well-formed barrier.[1][6]

-

The permeability of a fluorescent marker with low BBB permeability (e.g., Lucifer Yellow or fluorescein) is measured to confirm barrier integrity.[1]

-

-

Permeability Assay:

-

This compound (at a known concentration) is added to the apical (blood side) chamber of the Transwell insert.

-

Samples are collected from the basolateral (brain side) chamber at various time points.

-

The concentration of this compound in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[6]

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of transport of the peptide across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-